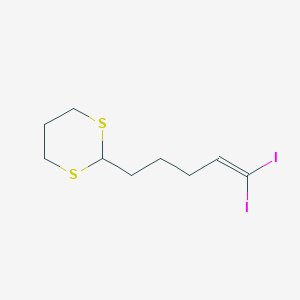
2-(5,5-Diiodopent-4-en-1-yl)-1,3-dithiane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(5,5-Diiodopent-4-en-1-yl)-1,3-dithiane is an organic compound that belongs to the class of dithianes. Dithianes are sulfur-containing heterocycles that are commonly used in organic synthesis due to their stability and reactivity. The presence of iodine atoms in the compound makes it particularly interesting for various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5,5-Diiodopent-4-en-1-yl)-1,3-dithiane typically involves the reaction of a suitable diene with iodine and a dithiane precursor. One common method is the addition of iodine to a pent-4-en-1-yl group followed by cyclization with 1,3-dithiane under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and purity. This could include the use of advanced catalysts, continuous flow reactors, and purification techniques such as distillation and crystallization.
Análisis De Reacciones Químicas
Types of Reactions
2-(5,5-Diiodopent-4-en-1-yl)-1,3-dithiane can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can remove the iodine atoms or reduce the dithiane ring.
Substitution: The iodine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like sodium azide or potassium cyanide can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Potential use in the development of biologically active molecules and as a probe in biochemical studies.
Medicine: May be explored for its potential therapeutic properties or as a precursor in drug synthesis.
Industry: Used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-(5,5-Diiodopent-4-en-1-yl)-1,3-dithiane depends on its specific application. In chemical reactions, the dithiane ring can act as a nucleophile or electrophile, while the iodine atoms can participate in various substitution or elimination reactions. The molecular targets and pathways involved would vary based on the specific context of its use.
Comparación Con Compuestos Similares
Similar Compounds
1,3-Dithiane: A simpler dithiane compound without the iodine atoms.
2-(5-Iodopent-4-en-1-yl)-1,3-dithiane: A similar compound with only one iodine atom.
2-(5,5-Dibromopent-4-en-1-yl)-1,3-dithiane: A related compound with bromine atoms instead of iodine.
Uniqueness
2-(5,5-Diiodopent-4-en-1-yl)-1,3-dithiane is unique due to the presence of two iodine atoms, which can significantly influence its reactivity and potential applications. The iodine atoms can participate in various substitution reactions, making the compound versatile for synthetic applications.
Propiedades
Número CAS |
823180-14-9 |
|---|---|
Fórmula molecular |
C9H14I2S2 |
Peso molecular |
440.2 g/mol |
Nombre IUPAC |
2-(5,5-diiodopent-4-enyl)-1,3-dithiane |
InChI |
InChI=1S/C9H14I2S2/c10-8(11)4-1-2-5-9-12-6-3-7-13-9/h4,9H,1-3,5-7H2 |
Clave InChI |
FTYZDWWLEDCQKY-UHFFFAOYSA-N |
SMILES canónico |
C1CSC(SC1)CCCC=C(I)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


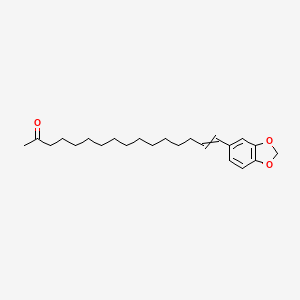
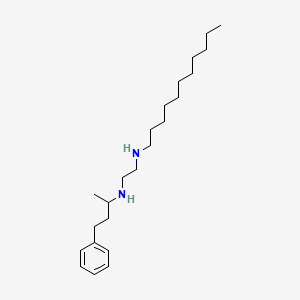
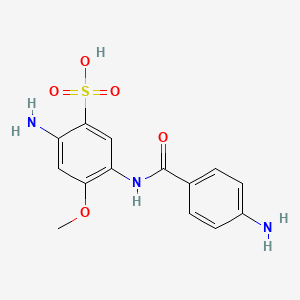
![2-Thiazolidinimine, 4-(chloromethyl)-3-[(4-methoxyphenyl)methyl]-](/img/structure/B14215678.png)

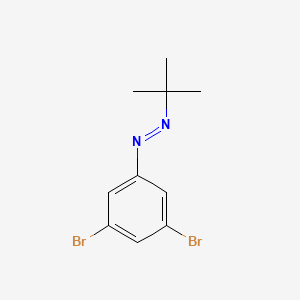

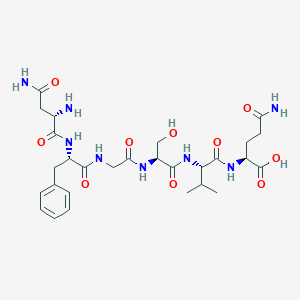
![1-Methyl-2-(phenylethynyl)-1H-benzo[f]indole-4,9-dione](/img/structure/B14215709.png)
![4'-[(Nonan-2-yl)oxy][1,1'-biphenyl]-4-ol](/img/structure/B14215711.png)
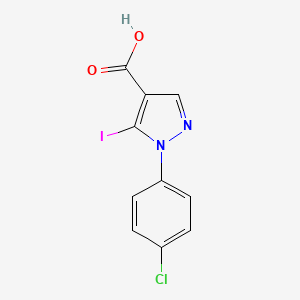
![[(2S)-4-(3,5-Dimethyl-1H-pyrazol-1-yl)-4-oxobutan-2-yl]propanedinitrile](/img/structure/B14215721.png)
![N,N-Dibutyl-8-[2-(isoquinolin-5-YL)ethenyl]phenanthren-2-amine](/img/structure/B14215725.png)
![N-(4-{[2-(4-Cyanophenoxy)phenyl]sulfamoyl}phenyl)acetamide](/img/structure/B14215731.png)
